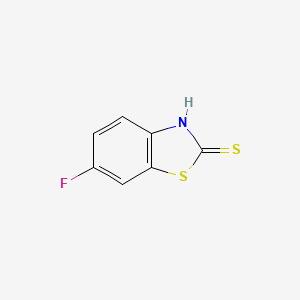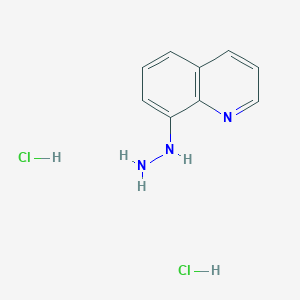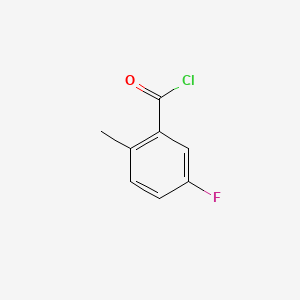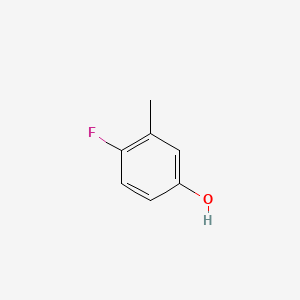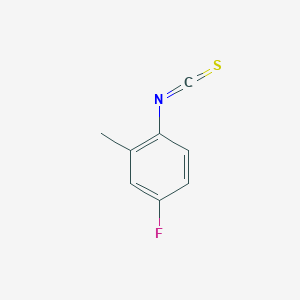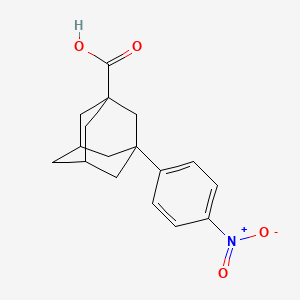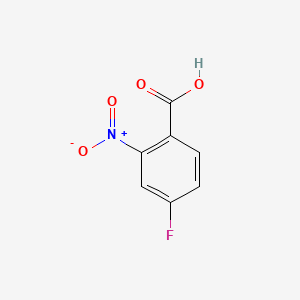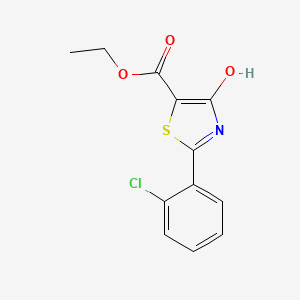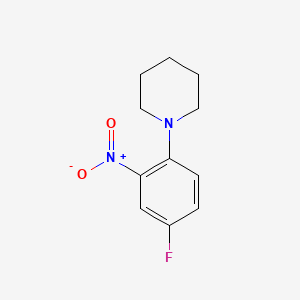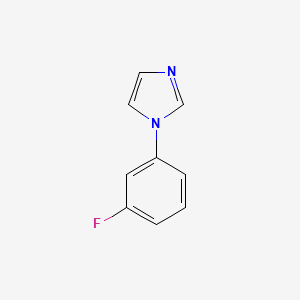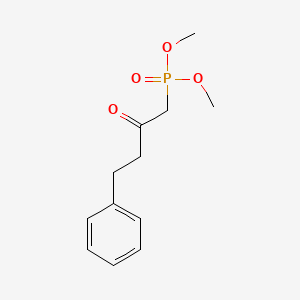
二甲基(2-氧代-4-苯基丁基)膦酸酯
概述
描述
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is an organic phosphorus compound with the molecular formula C12H17O4P. It is known for its role as an impurity in Bimatoprost, an antiglaucoma agent. This compound is structurally related to prostaglandin F2α and is used in various chemical synthesis applications .
科学研究应用
Dimethyl (2-oxo-4-phenylbutyl)phosphonate has several scientific research applications:
作用机制
Target of Action
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily known as an impurity of Bimatoprost . Bimatoprost is a prostaglandin analog used topically to control the progression of glaucoma and in the management of ocular hypertension . Therefore, it can be inferred that the primary targets of Dimethyl (2-oxo-4-phenylbutyl)phosphonate are likely to be similar to those of Bimatoprost.
Action Environment
The action, efficacy, and stability of Dimethyl (2-oxo-4-phenylbutyl)phosphonate may be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy. Furthermore, individual patient characteristics, such as genetic factors, age, and overall health status, may also influence the compound’s action and efficacy.
生化分析
Biochemical Properties
Dimethyl (2-oxo-4-phenylbutyl)phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with prostaglandin-related enzymes due to its structural similarity to prostaglandin analogs. These interactions can lead to modulation of enzyme activity, impacting biochemical pathways related to inflammation and ocular pressure regulation .
Cellular Effects
Dimethyl (2-oxo-4-phenylbutyl)phosphonate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and ocular pressure regulation. The compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may affect the expression of genes related to prostaglandin synthesis and degradation, thereby modulating cellular responses to inflammation.
Molecular Mechanism
The molecular mechanism of Dimethyl (2-oxo-4-phenylbutyl)phosphonate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structural similarity to prostaglandin analogs allows it to bind to prostaglandin receptors, influencing downstream signaling pathways. This binding can result in changes in gene expression, particularly those genes involved in inflammatory responses and ocular pressure regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl (2-oxo-4-phenylbutyl)phosphonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Dimethyl (2-oxo-4-phenylbutyl)phosphonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing ocular pressure and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors related to prostaglandin synthesis and degradation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes related to inflammation and ocular pressure regulation .
Transport and Distribution
Within cells and tissues, Dimethyl (2-oxo-4-phenylbutyl)phosphonate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
Dimethyl (2-oxo-4-phenylbutyl)phosphonate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for modulating cellular processes effectively .
准备方法
The synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate typically involves the following steps:
Reaction of Phenylmethanol with Dimethyl Chlorophosphate: Phenylmethanol reacts with dimethyl chlorophosphate to form the corresponding phosphonate ester.
Ester Exchange Reaction: The phosphonate ester undergoes an ester exchange reaction with 4-chlorobutyric acid ester to yield Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Dimethyl (2-oxo-4-phenylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.
相似化合物的比较
Dimethyl (2-oxo-4-phenylbutyl)phosphonate can be compared with other similar compounds such as:
Dimethyl phosphite: Used in similar organic synthesis reactions but lacks the phenyl and oxo groups.
Dimethyl sulfate: A methylating agent with different reactivity and applications.
Dimethyl fumarate: Used in pharmaceuticals but structurally distinct with different functional groups.
The uniqueness of Dimethyl (2-oxo-4-phenylbutyl)phosphonate lies in its specific structure, which imparts unique reactivity and applications in both chemical synthesis and pharmaceutical research.
属性
IUPAC Name |
1-dimethoxyphosphoryl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIBVIIOCEBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370063 | |
| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41162-19-0 | |
| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Dimethyl (2-oxo-4-phenylbutyl)phosphonate crucial in this specific Latanoprost synthesis?
A1: Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key reagent in a modified Horner-Wadsworth-Emmons reaction, a vital step in this Latanoprost synthesis []. This reaction is used to efficiently introduce the ω side chain onto a modified benzoyl Corey lactone starting material. This specific phosphonate is chosen for its ability to react with the aldehyde derivative of the starting material, ultimately contributing to the construction of the Latanoprost skeleton.
Q2: The research emphasizes the importance of stereochemistry. How does Dimethyl (2-oxo-4-phenylbutyl)phosphonate influence this, and why is it significant?
A2: The synthesis of Latanoprost requires careful control over stereochemistry, especially at the 15(S) position. While Dimethyl (2-oxo-4-phenylbutyl)phosphonate itself doesn't dictate the final stereochemistry at this position, the subsequent reduction step, utilizing (-)-diisopinocampheyl chloroborane at -30°C, exhibits high selectivity for the desired S-isomer (95%) []. This high stereoselectivity is crucial for obtaining Latanoprost with high purity and avoiding the formation of undesirable isomers that might have different biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

